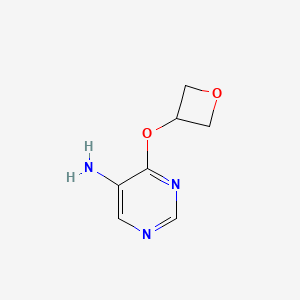
4-(oxetan-3-yloxy)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxetan-3-yloxy)pyrimidin-5-amine (4-OPPA) is a heterocyclic compound belonging to the class of pyrimidines. It is a versatile compound with various applications in scientific research and other fields. 4-OPPA is commonly used as a building block for the synthesis of various compounds, as well as in the study of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-(oxetan-3-yloxy)pyrimidin-5-amine is not fully understood. However, it is believed to act by interacting with proteins and enzymes in the cell. Specifically, 4-(oxetan-3-yloxy)pyrimidin-5-amine is thought to interact with amino acid residues in proteins and enzymes, which can affect the structure and function of the proteins and enzymes. Additionally, 4-(oxetan-3-yloxy)pyrimidin-5-amine is believed to interact with nucleic acids, which can affect gene expression and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(oxetan-3-yloxy)pyrimidin-5-amine have been studied in various organisms, including bacteria, plants, and animals. 4-(oxetan-3-yloxy)pyrimidin-5-amine has been shown to have various effects on the cell, including the inhibition of enzyme activity, the modulation of gene expression, and the modulation of cell signaling pathways. Additionally, 4-(oxetan-3-yloxy)pyrimidin-5-amine has been shown to have various effects on the body, including the modulation of hormone levels, the modulation of metabolic pathways, and the modulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(oxetan-3-yloxy)pyrimidin-5-amine is a versatile compound with various advantages and limitations for lab experiments. One of the main advantages of 4-(oxetan-3-yloxy)pyrimidin-5-amine is its low cost and availability. Additionally, 4-(oxetan-3-yloxy)pyrimidin-5-amine is relatively easy to synthesize and can be used in a variety of experiments. However, 4-(oxetan-3-yloxy)pyrimidin-5-amine can also be toxic in high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
The future directions for 4-(oxetan-3-yloxy)pyrimidin-5-amine are numerous. One potential direction is the development of new and improved synthesis methods. Additionally, there is potential to study the biochemical and physiological effects of 4-(oxetan-3-yloxy)pyrimidin-5-amine in more detail. Additionally, there is potential to explore the use of 4-(oxetan-3-yloxy)pyrimidin-5-amine in the development of new drugs and therapies. Finally, there is potential to explore the use of 4-(oxetan-3-yloxy)pyrimidin-5-amine in the study of various diseases and disorders.
Métodos De Síntesis
4-(oxetan-3-yloxy)pyrimidin-5-amine can be synthesized by a variety of methods. One of the most commonly used methods is the condensation reaction between pyrimidine and an aldehyde in the presence of a base. This reaction typically requires the use of a catalyst, such as potassium carbonate or sodium hydroxide, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically takes place at a temperature of around 160°C and a pressure of 1-2 atm.
Aplicaciones Científicas De Investigación
4-(oxetan-3-yloxy)pyrimidin-5-amine is a versatile compound with various applications in scientific research. It has been used as a building block for the synthesis of various compounds, such as amino acids, peptides, and nucleosides. 4-(oxetan-3-yloxy)pyrimidin-5-amine has also been used in the study of biochemical and physiological effects, such as the effects of drugs, hormones, and other compounds on cells. Additionally, 4-(oxetan-3-yloxy)pyrimidin-5-amine has been used in the study of enzyme inhibition and protein-protein interactions.
Propiedades
IUPAC Name |
4-(oxetan-3-yloxy)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-6-1-9-4-10-7(6)12-5-2-11-3-5/h1,4-5H,2-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWDUTVIBSCHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=NC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxetan-3-yloxy)-pyrimidin-5-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


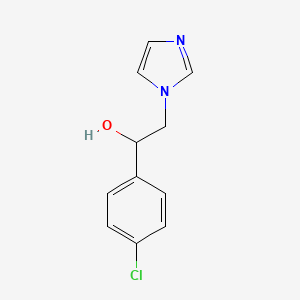

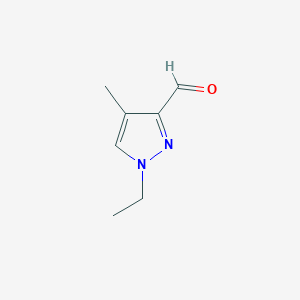

amino}butanoic acid](/img/structure/B6619647.png)
![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)
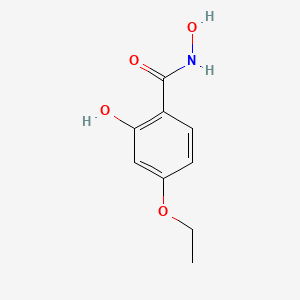
![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)
![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)
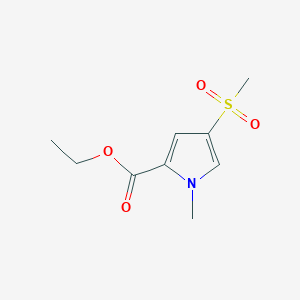
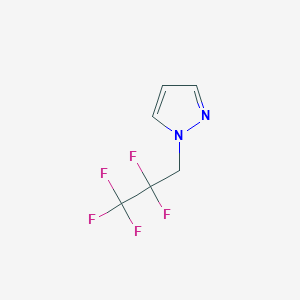
![rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans](/img/structure/B6619705.png)
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6619712.png)